Ethyl 2-(2-hydroxybenzoyl)benzoate
Overview
Description
Ethyl 2-(2-hydroxybenzoyl)benzoate is an organic compound with the molecular formula C16H14O4This compound is slightly soluble in water but dissolves well in organic solvents such as ethanol and ether .
Preparation Methods
Ethyl 2-(2-hydroxybenzoyl)benzoate can be synthesized through the reaction of 2-hydroxybenzoyl chloride with ethyl benzoate under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(2-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can undergo hydrolysis to yield 2-hydroxybenzoic acid and ethanol.
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives under specific conditions.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common reagents for these reactions include acids like hydrochloric acid for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-hydroxybenzoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of sunscreens and other cosmetic products due to its ability to absorb ultraviolet radiation
Mechanism of Action
The mechanism of action of ethyl 2-(2-hydroxybenzoyl)benzoate involves its ability to absorb ultraviolet radiation, making it effective as a UV filter in sunscreens. The compound absorbs UV radiation and dissipates the energy as heat, preventing the radiation from penetrating the skin and causing damage . Additionally, its antioxidant properties help in reducing oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Ethyl 2-(2-hydroxybenzoyl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Unlike this compound, ethyl benzoate lacks the hydroxyl group, making it less effective as a UV filter.
Methyl benzoate: This compound is similar in structure but has a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is another UV filter with a more complex structure, offering higher photostability and broader UV absorption.
This compound stands out due to its balance of UV absorption, solubility, and ease of synthesis, making it a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 2-(2-hydroxybenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQRLJDRKMGXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322232 | |
Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-43-1 | |
Record name | NSC400732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2-hydroxybenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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